molecular formula C33H38ClN3O5 B12757443 1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate CAS No. 109758-32-9

1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate

Cat. No.: B12757443
CAS No.: 109758-32-9
M. Wt: 592.1 g/mol
InChI Key: QDQLTXSTEOUMSO-UHFFFAOYSA-N
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Description

1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate is a complex organic compound with a unique structure that combines piperazine and piperidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate typically involves multiple steps:

    Formation of p-Chloro-alpha-phenylbenzyl chloride: This is achieved by chlorination of alpha-phenylbenzyl alcohol using thionyl chloride or phosphorus trichloride.

    Synthesis of 4-(p-Chloro-alpha-phenylbenzyl)-1-piperazine: The p-Chloro-alpha-phenylbenzyl chloride is reacted with piperazine in the presence of a base such as sodium carbonate.

    Formation of 1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone: This involves the reaction of 4-(p-Chloro-alpha-phenylbenzyl)-1-piperazine with 6-phenyl-2-piperidinone under specific conditions.

    Oxalate Formation: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and piperidinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or piperidinone derivatives.

Scientific Research Applications

1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-(p-Chloro-alpha-phenylbenzyl)-1-piperazineethanol
  • 1-(p-Chloro-alpha-phenylbenzyl)-4-methylpiperazine hydrochloride

Uniqueness

1-(3-(4-(p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)propyl)-6-phenyl-2-piperidinone oxalate is unique due to its specific combination of piperazine and piperidinone moieties, which may confer distinct biological activities compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

CAS No.

109758-32-9

Molecular Formula

C33H38ClN3O5

Molecular Weight

592.1 g/mol

IUPAC Name

1-[3-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]propyl]-6-phenylpiperidin-2-one;oxalic acid

InChI

InChI=1S/C31H36ClN3O.C2H2O4/c32-28-17-15-27(16-18-28)31(26-11-5-2-6-12-26)34-23-21-33(22-24-34)19-8-20-35-29(13-7-14-30(35)36)25-9-3-1-4-10-25;3-1(4)2(5)6/h1-6,9-12,15-18,29,31H,7-8,13-14,19-24H2;(H,3,4)(H,5,6)

InChI Key

QDQLTXSTEOUMSO-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C(=O)C1)CCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5.C(=O)(C(=O)O)O

Origin of Product

United States

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